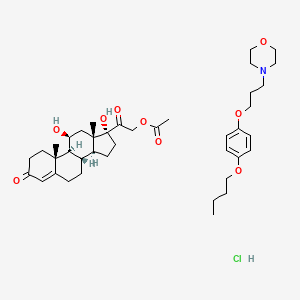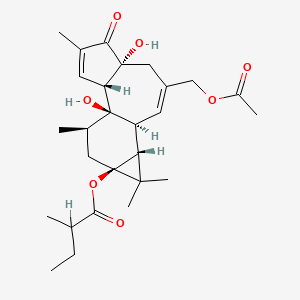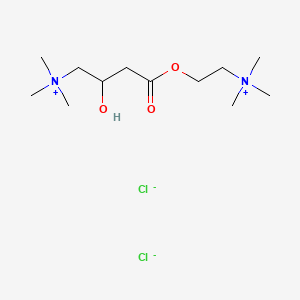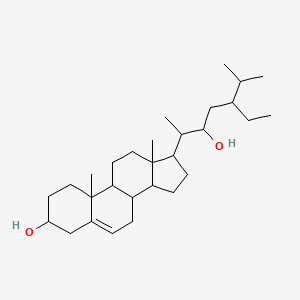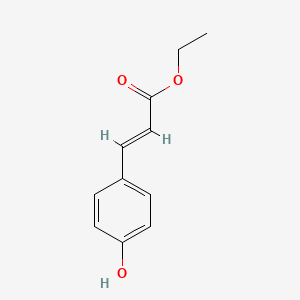
Ethyl-4-hydroxycinnamat
Übersicht
Beschreibung
p-Coumaric acid ethyl ester is an organic compound derived from p-Coumaric acid, a type of hydroxycinnamic acid. It is a white or slightly yellow crystalline substance with a pleasant aroma. This compound is known for its various applications in different fields, including chemistry, biology, medicine, and industry .
Wissenschaftliche Forschungsanwendungen
p-Coumaric acid ethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: This compound is studied for its antioxidant properties and its role in plant metabolism.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Wirkmechanismus
- One of its primary targets is cinnamate decarboxylase , which catalyzes the conversion of p-coumaric acid into 4-vinylphenol .
- It may also inhibit enzymes involved in the production of reactive oxygen species (ROS) and lipid peroxidation .
- Environmental Factors :
Target of Action
Mode of Action
Action Environment
Biochemische Analyse
Biochemical Properties
(E)-Ethyl 3-(4-hydroxyphenyl)acrylate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the metabolic pathways of plants, contributing to its herbicidal activity . The nature of these interactions often involves binding to active sites of enzymes, thereby inhibiting their activity and leading to the disruption of essential biochemical processes in target organisms.
Cellular Effects
The effects of (E)-Ethyl 3-(4-hydroxyphenyl)acrylate on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in plant cells, it disrupts the normal functioning of cellular processes, leading to the inhibition of growth and development . This disruption is primarily due to its interference with key signaling pathways and the expression of genes involved in cell division and growth.
Molecular Mechanism
At the molecular level, (E)-Ethyl 3-(4-hydroxyphenyl)acrylate exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits enzymes involved in the synthesis of essential amino acids in plants, thereby preventing their growth . Additionally, it can cause changes in gene expression, leading to the downregulation of genes essential for cell survival and proliferation.
Temporal Effects in Laboratory Settings
The effects of (E)-Ethyl 3-(4-hydroxyphenyl)acrylate change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a reduction in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has shown persistent effects on cellular function, including sustained inhibition of growth and development in target organisms.
Dosage Effects in Animal Models
The effects of (E)-Ethyl 3-(4-hydroxyphenyl)acrylate vary with different dosages in animal models. At low doses, it may not exhibit significant toxic effects, but as the dosage increases, its herbicidal activity becomes more pronounced . High doses can lead to toxic or adverse effects, including damage to non-target organisms and disruption of ecological balance. Threshold effects observed in these studies indicate that there is a critical concentration above which the compound exhibits its maximum efficacy.
Metabolic Pathways
(E)-Ethyl 3-(4-hydroxyphenyl)acrylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of essential biomolecules . These interactions can affect metabolic flux and metabolite levels, leading to the accumulation of certain metabolites and the depletion of others. This disruption of metabolic balance is a key factor in its herbicidal activity.
Transport and Distribution
The transport and distribution of (E)-Ethyl 3-(4-hydroxyphenyl)acrylate within cells and tissues are facilitated by specific transporters and binding proteins. These interactions influence its localization and accumulation in target cells . The compound is transported to specific sites within the cell where it exerts its effects, leading to localized disruption of cellular processes.
Subcellular Localization
The subcellular localization of (E)-Ethyl 3-(4-hydroxyphenyl)acrylate is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization allows it to interact with specific biomolecules and exert its effects more efficiently. For instance, its accumulation in the chloroplasts of plant cells leads to the inhibition of photosynthesis and subsequent plant growth.
Vorbereitungsmethoden
p-Coumaric acid ethyl ester can be synthesized through an esterification reaction. A common method involves reacting p-Coumaric acid with ethanol in the presence of a catalyst, such as sulfuric acid, under reflux conditions at 70°C for about 5 hours . This reaction results in the formation of p-Coumaric acid ethyl ester.
Analyse Chemischer Reaktionen
p-Coumaric acid ethyl ester undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products.
Reduction: Reduction reactions can convert p-Coumaric acid ethyl ester into different reduced forms.
Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Vergleich Mit ähnlichen Verbindungen
p-Coumaric acid ethyl ester is part of the hydroxycinnamic acid family, which includes similar compounds such as:
- Caffeic acid
- Ferulic acid
- Sinapic acid Compared to these compounds, p-Coumaric acid ethyl ester is unique due to its specific esterification, which enhances its solubility and stability . This makes it particularly useful in applications where these properties are desired.
Eigenschaften
IUPAC Name |
ethyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8,12H,2H2,1H3/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQCEVXVQCPESC-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501341775 | |
| Record name | p-Coumaric acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501341775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2979-06-8, 7362-39-2 | |
| Record name | NSC408777 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408777 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Coumaric acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501341775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
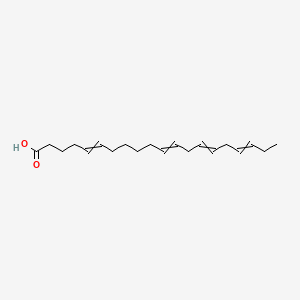
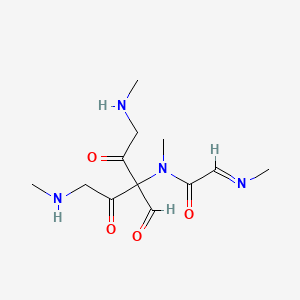
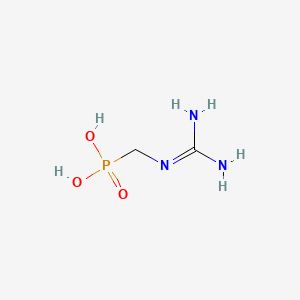

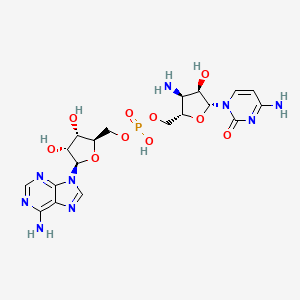
![3-Ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B1220080.png)
